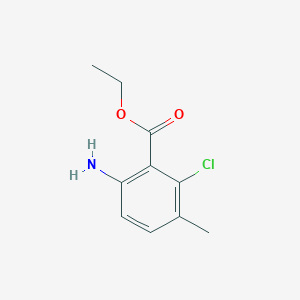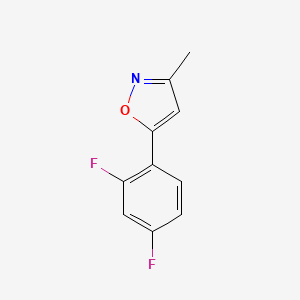
4-Chlorothiophene-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothiophene-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 4-position and a carboximidamide group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiophene-2-carboximidamide hydrochloride typically involves the chlorination of thiophene followed by the introduction of the carboximidamide group. One common method includes:
Chlorination of Thiophene: Thiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 4-position.
Formation of Carboximidamide Group: The chlorinated thiophene is then reacted with cyanamide under acidic conditions to form the carboximidamide group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of thiophene are chlorinated using chlorine gas in industrial reactors.
Carboximidamide Formation: The chlorinated product is then subjected to reaction with cyanamide in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothiophene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorothiophene-2-carboximidamide hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Chlorothiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorothiophene-2-carboxamide
- 4-Chlorothiophene-2-carboxylic acid
- 4-Chlorothiophene-2-carboxaldehyde
Uniqueness
4-Chlorothiophene-2-carboximidamide hydrochloride is unique due to the presence of both a chlorine atom and a carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H6Cl2N2S |
|---|---|
Molekulargewicht |
197.09 g/mol |
IUPAC-Name |
4-chlorothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5ClN2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,(H3,7,8);1H |
InChI-Schlüssel |
WXJSRDURJMNWOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Cl)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)

![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)

![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)

![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)

